Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate
Overview
Description
Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of cyclobutane carboxylates and is widely used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate typically involves the reaction of 3-fluorophenol with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate can be compared with other similar compounds such as:
- Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
- Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate
Uniqueness
The unique positioning of the fluorine atom in this compound imparts distinct chemical and physical properties compared to its isomers. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
List of Similar Compounds
- Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
- Methyl 1-(4-fluorophenoxy)cyclobutanecarboxylate
Properties
IUPAC Name |
methyl 1-(3-fluorophenoxy)cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(6-3-7-12)16-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDBVAYUTGLFGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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